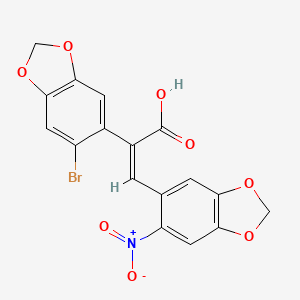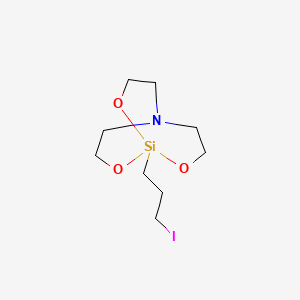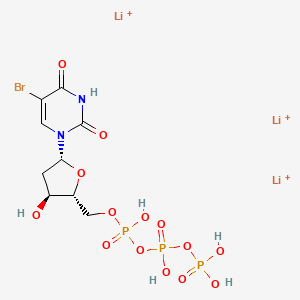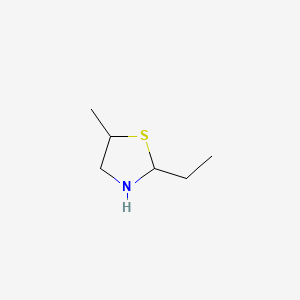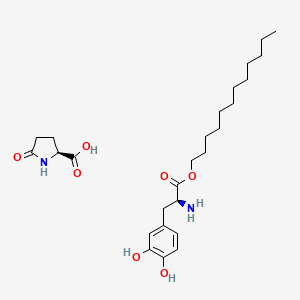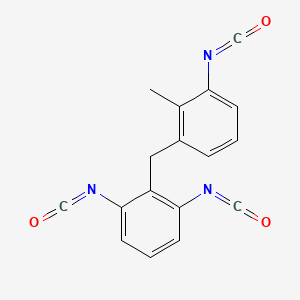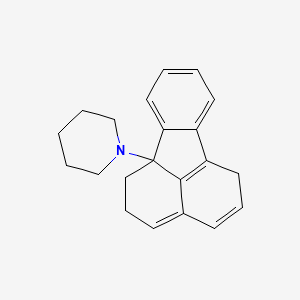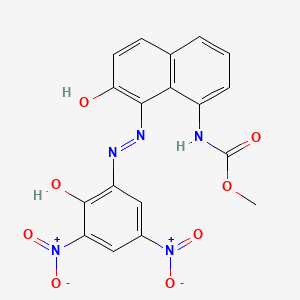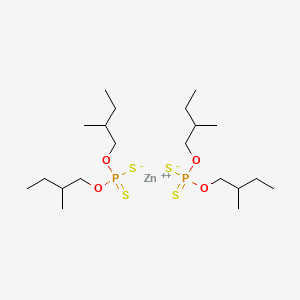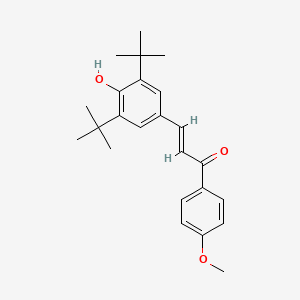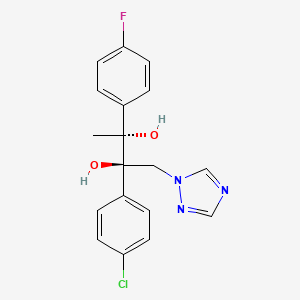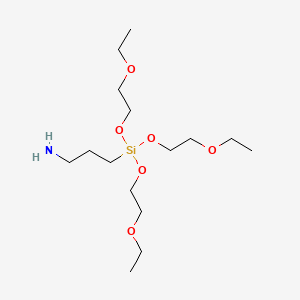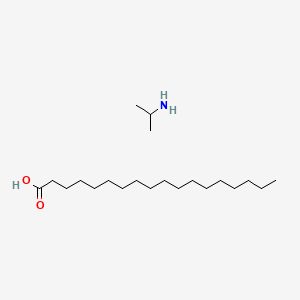
Isopropylamine stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylamine stearate is an organic compound formed by the reaction of isopropylamine and stearic acid. It is commonly used as a surfactant and emulsifier in various industrial applications. The compound is known for its ability to reduce surface tension and stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and other products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropylamine stearate is synthesized through the reaction of isopropylamine with stearic acid. The reaction typically occurs under controlled conditions, where stearic acid is heated and isopropylamine is added gradually. The reaction is exothermic and requires careful temperature control to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where stearic acid and isopropylamine are mixed in precise ratios. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isopropylamine stearate undergoes several types of chemical reactions, including:
Protonation: The amine group can be protonated to form a positively charged ammonium ion.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Protonation: Typically occurs in the presence of strong acids like hydrochloric acid.
Alkylation: Requires alkyl halides and a base such as sodium hydroxide.
Acylation: Involves acyl chlorides and a base like pyridine.
Major Products Formed
Protonation: Forms isopropylammonium stearate.
Alkylation: Produces secondary or tertiary amines.
Acylation: Results in the formation of amides.
Scientific Research Applications
Isopropylamine stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of cell culture media and other biological reagents.
Medicine: Utilized in the development of drug delivery systems and topical formulations.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of isopropylamine stearate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals, where it helps to evenly distribute active ingredients.
Comparison with Similar Compounds
Isopropylamine stearate can be compared with other similar compounds such as:
Ethylamine stearate: Similar in structure but with an ethyl group instead of an isopropyl group.
Propylamine stearate: Contains a propyl group instead of an isopropyl group.
Butylamine stearate: Features a butyl group in place of the isopropyl group.
Uniqueness
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant and emulsifier. Its ability to form stable emulsions at lower concentrations compared to similar compounds highlights its efficiency and versatility in various applications.
Properties
CAS No. |
67873-97-6 |
|---|---|
Molecular Formula |
C21H45NO2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
octadecanoic acid;propan-2-amine |
InChI |
InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3 |
InChI Key |
GXKKNBAVCHWMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


